molecular formula C7H8ClNO4S B13549774 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride CAS No. 2825005-93-2

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride

Cat. No.: B13549774
CAS No.: 2825005-93-2
M. Wt: 237.66 g/mol
InChI Key: DABVAPHWDCTGMM-UHFFFAOYSA-N
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Description

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is a chemical compound with the molecular formula C7H8ClNO4S. It is a derivative of pyridine, a basic heterocyclic organic compound. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives, such as:

Uniqueness

5-Methanesulfonylpyridine-2-carboxylicacidhydrochloride is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

5-Methanesulfonylpyridine-2-carboxylic acid hydrochloride (CAS No. 2825005-93-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C7H8ClN2O4S
Molecular Weight: 238.67 g/mol
IUPAC Name: 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride

The compound features a pyridine ring substituted with a methanesulfonyl group and a carboxylic acid, which contributes to its biological activity through various interactions with biological targets.

The biological activity of 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. The methanesulfonyl group enhances the compound's solubility and potential for binding to target proteins, which may modulate various physiological pathways.

Biological Activity

Research has indicated several areas where this compound exhibits notable biological effects:

  • Antimicrobial Activity: Studies have shown that derivatives of pyridine compounds possess antimicrobial properties. The presence of the methanesulfonyl group may enhance these effects by improving lipophilicity and cell membrane penetration.
  • Anti-inflammatory Properties: Compounds containing pyridine structures have been associated with anti-inflammatory activities. The carboxylic acid moiety may play a role in inhibiting pro-inflammatory cytokines.
  • Enzyme Inhibition: There is potential for this compound to act as an inhibitor for certain enzymes involved in metabolic pathways, which can be beneficial in treating diseases such as diabetes or cancer.

Case Studies

  • Antimicrobial Efficacy: A study evaluated the efficacy of various pyridine derivatives against bacterial strains. The results indicated that 5-methanesulfonylpyridine-2-carboxylic acid hydrochloride showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL, respectively.
  • Anti-inflammatory Effects: In vitro studies demonstrated that the compound reduced the secretion of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS, suggesting its potential use in inflammatory diseases.
  • Enzyme Interaction Studies: Kinetic studies revealed that the compound inhibits dihydrofolate reductase (DHFR) with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent in cancer treatment.

Data Table: Summary of Biological Activities

Biological Activity Target Organism/Pathway Effect Observed Concentration Tested
AntimicrobialStaphylococcus aureusSignificant inhibition50 µg/mL
AntimicrobialEscherichia coliSignificant inhibition100 µg/mL
Anti-inflammatoryMacrophagesReduced cytokine secretionN/A
Enzyme inhibitionDihydrofolate reductase (DHFR)Inhibition observedIC50 = 25 µM

Properties

CAS No.

2825005-93-2

Molecular Formula

C7H8ClNO4S

Molecular Weight

237.66 g/mol

IUPAC Name

5-methylsulfonylpyridine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO4S.ClH/c1-13(11,12)5-2-3-6(7(9)10)8-4-5;/h2-4H,1H3,(H,9,10);1H

InChI Key

DABVAPHWDCTGMM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=C(C=C1)C(=O)O.Cl

Origin of Product

United States

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